1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole
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Overview
Description
1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with an ethyl group at position 1 and a [(5-methyl-2-propan-2-ylphenoxy)methyl] substituent at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated at position 1 using ethyl halides in the presence of a base such as potassium carbonate.
Ether Formation: The final step involves the reaction of the benzimidazole derivative with 5-methyl-2-propan-2-ylphenol in the presence of a suitable base to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: Can lead to the formation of benzimidazole N-oxides.
Reduction: Can yield reduced benzimidazole derivatives.
Substitution: Can produce various alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-methylbenzimidazole
- 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
- 1-Ethyl-2-[(4-methoxyphenoxy)methyl]benzimidazole
Uniqueness
1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 5-methyl-2-propan-2-ylphenoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
IUPAC Name |
1-ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-5-22-18-9-7-6-8-17(18)21-20(22)13-23-19-12-15(4)10-11-16(19)14(2)3/h6-12,14H,5,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQQWAXADZHVSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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